N-(4-ethylbenzyl)-4-fluoro-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(4-ETHYLPHENYL)METHYL]-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom on the benzamide ring, an ethyl group on the phenyl ring, and a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ETHYLPHENYL)METHYL]-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like N-[(4-ETHYLPHENYL)METHYL]-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE.
Industrial Production Methods
For large-scale production, the synthesis of N-[(4-ETHYLPHENYL)METHYL]-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE can be optimized using continuous flow chemistry techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of environmentally benign solvents and catalysts further enhances the sustainability of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-ETHYLPHENYL)METHYL]-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom on the benzamide ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzamides .
Scientific Research Applications
N-[(4-ETHYLPHENYL)METHYL]-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(4-ETHYLPHENYL)METHYL]-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its use in treating leukemia.
4-(4-Methyl-piperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide: An antineoplastic tyrosine kinase inhibitor.
Uniqueness
N-[(4-ETHYLPHENYL)METHYL]-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific structural features, such as the presence of a fluorine atom and a pyridin-2-yl group.
Properties
Molecular Formula |
C21H19FN2O |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methyl]-4-fluoro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C21H19FN2O/c1-2-16-6-8-17(9-7-16)15-24(20-5-3-4-14-23-20)21(25)18-10-12-19(22)13-11-18/h3-14H,2,15H2,1H3 |
InChI Key |
DKKWCAHLTJOXJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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